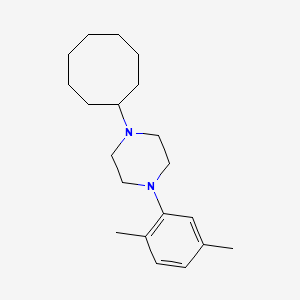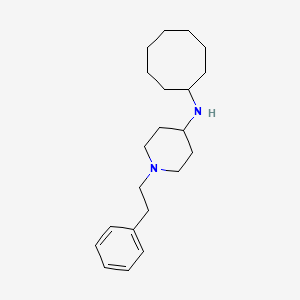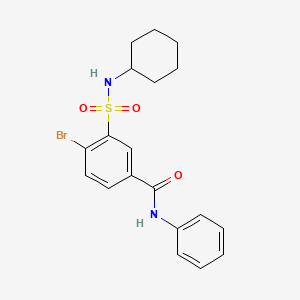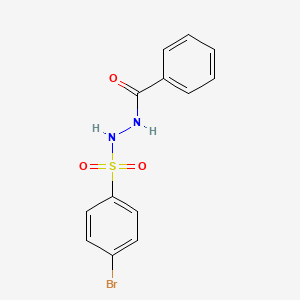![molecular formula C20H17ClN2O3 B3743314 N'-[2-(4-chlorophenoxy)acetyl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B3743314.png)
N'-[2-(4-chlorophenoxy)acetyl]-2-naphthalen-1-ylacetohydrazide
Übersicht
Beschreibung
N’-[2-(4-chlorophenoxy)acetyl]-2-naphthalen-1-ylacetohydrazide is a synthetic organic compound that features a complex structure with both aromatic and hydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenoxy)acetyl]-2-naphthalen-1-ylacetohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 2-naphthalen-1-ylacetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Preparation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of the hydrazide: 2-naphthalen-1-ylacetohydrazide is synthesized by reacting 2-naphthalen-1-ylacetic acid with hydrazine hydrate.
Coupling reaction: The final step involves the reaction of 4-chlorophenoxyacetyl chloride with 2-naphthalen-1-ylacetohydrazide in an appropriate solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(4-chlorophenoxy)acetyl]-2-naphthalen-1-ylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N’-[2-(4-chlorophenoxy)acetyl]-2-naphthalen-1-ylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]-2-naphthalen-1-ylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chlorophenoxyacetic acid
- 2-naphthalen-1-ylacetic acid
- 4-chlorophenoxyacetyl chloride
Uniqueness
N’-[2-(4-chlorophenoxy)acetyl]-2-naphthalen-1-ylacetohydrazide is unique due to its combined structural features of both 4-chlorophenoxy and 2-naphthalen-1-ylacetohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-naphthalen-1-ylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-10-17(11-9-16)26-13-20(25)23-22-19(24)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLCFTAAWQGXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)-3-methoxybenzyl]-3,4-difluoroaniline](/img/structure/B3743242.png)

![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B3743260.png)
![1-cycloheptyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3743269.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B3743277.png)

![3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B3743282.png)


![N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B3743307.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide](/img/structure/B3743309.png)
![N-(4-{[2-(3-bromobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B3743316.png)

